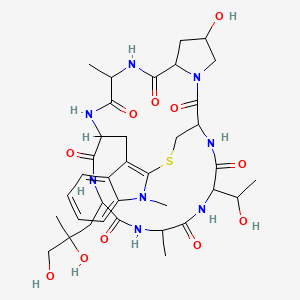

N-Methylphalloidin

Description

Properties

CAS No. |

35167-13-6 |

|---|---|

Molecular Formula |

C36H50N8O11S |

Molecular Weight |

802.9 g/mol |

IUPAC Name |

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-10,23,31-trimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C36H50N8O11S/c1-16-28(48)39-22-11-21-20-8-6-7-9-25(20)43(5)35(21)56-14-24(34(54)44-13-19(47)10-26(44)32(52)38-16)41-33(53)27(18(3)46)42-29(49)17(2)37-31(51)23(40-30(22)50)12-36(4,55)15-45/h6-9,16-19,22-24,26-27,45-47,55H,10-15H2,1-5H3,(H,37,51)(H,38,52)(H,39,48)(H,40,50)(H,41,53)(H,42,49) |

InChI Key |

XHUXYGHEHCWWIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2CC3=C(N(C4=CC=CC=C34)C)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |

Origin of Product |

United States |

Molecular Mechanisms of N Methylphalloidin Interaction with Actin Filaments

N-Methylphalloidin Binding Site Characterization on F-actin

The binding of phalloidin (B8060827) and its derivatives like N-Methylphalloidin occurs at the interface between actin subunits within the filament, effectively acting as a molecular "glue."

Identification of Interacting Actin Residues

High-resolution structural studies, including cryo-electron microscopy, have precisely mapped the phalloidin binding pocket on F-actin. embopress.org This binding site is located at the junction of three actin monomers. embopress.orgyale.edu However, a closer look reveals that the primary interactions are with two adjacent actin monomers. embopress.org The binding pocket is comprised of a mix of hydrophobic and charged residues. embopress.org

Key interacting residues are located on two adjacent actin monomers, designated as the nth and n+1st subunits. embopress.org

Table 1: Actin Residues Interacting with Phalloidin

| Interacting Actin Monomer | Residues Involved in Binding |

| n+1st Monomer | E72, H73, I75, T77, L110, N111, P112, R177, D179 |

| nth Monomer | T194, G197, Y198, S199, F200, E205, L242 |

Data sourced from structural analysis of phalloidin-bound F-actin. embopress.org

While earlier reports suggested involvement of a third actin monomer (n+2), more recent analysis indicates that the nearest residues from this third monomer are too distant for direct interaction. embopress.org

Conformational Changes in Actin Induced by N-Methylphalloidin Binding

A significant finding from structural studies is that phalloidin binding does not induce major conformational changes in the actin filament. embopress.org Superimposition of the structures of apo (unbound) and phalloidin-bound F-actin reveals no significant deviations in the side-chains of the residues within the binding vicinity. embopress.org This suggests that phalloidin and its derivatives stabilize the existing conformation of F-actin rather than inducing a new one. embopress.orgnih.gov This is in contrast to other actin-binding proteins like cofilin, which can induce substantial conformational changes in the actin protomer. schroderlab.orgnih.gov The ability of phalloidin to stabilize the filament without significant structural alteration makes it an invaluable tool for preserving F-actin structures for microscopy. embopress.org

Thermodynamics and Kinetics of F-actin Stabilization by N-Methylphalloidin

The stabilizing effect of N-Methylphalloidin on F-actin can be quantified through its binding affinity and its influence on the rates of actin polymerization and depolymerization.

Dissociation Constants and Binding Affinities

Effects on Actin Polymerization and Depolymerization Rates

N-Methylphalloidin and other phalloidin derivatives significantly impact the dynamic nature of actin filaments by altering the rates of polymerization and depolymerization. Phalloidin is well-known to prevent actin depolymerization, which is a primary reason for its use in fixing the actin cytoskeleton for imaging. nih.gov By binding to and stabilizing the filament, it effectively lowers the critical concentration of actin monomers required for polymerization.

The stabilization of filaments by phalloidin can be so effective that it allows for the visualization of individual actin filaments under conditions that would normally favor depolymerization. nih.gov This stabilizing property is crucial in many experimental setups, although it's important to recognize that it alters the natural dynamics of the actin cytoskeleton. nih.govnih.gov For instance, the use of phalloidin-stabilized actin filaments has been instrumental in studying the kinetics of other actin-binding proteins, such as gelsolin, by minimizing the complexities of simultaneous polymerization and depolymerization. nih.gov

Influence on Actin Filament Architecture and Integrity

The primary influence of N-Methylphalloidin on actin filament architecture is stabilization. By binding at the interface of actin subunits, it reinforces the filament structure, making it more resistant to depolymerization and mechanical stress. embopress.orgnih.gov This stabilization is a key reason for its widespread use in cell biology to preserve the intricate networks of actin filaments within cells for microscopic analysis. frontiersin.org

It is important to note that while phalloidin is a powerful tool for studying actin architecture, its presence can alter the natural state of the cytoskeleton. Therefore, observations made with phalloidin-stabilized actin should be interpreted with the understanding that the dynamic properties of the filaments have been artificially constrained. nih.govmpg.de

Stabilization of Filament Ends

A critical aspect of N-Methylphalloidin's mechanism of action is its potent stabilization of both the barbed (plus) and pointed (minus) ends of actin filaments. nih.gov This stabilization is achieved by dramatically reducing the rate of actin monomer dissociation from both ends. nih.gov Research has shown that in the presence of equimolar phalloidin, the dissociation rate constant at both the preferred (barbed) and nonpreferred (pointed) ends is reduced to nearly zero. nih.gov This effectively lowers the critical concentration for actin polymerization to zero at both ends, strongly favoring the assembled state of the filament. nih.gov

The dynamic nature of actin filaments is largely governed by the continuous processes of polymerization and depolymerization that occur at their ends. embopress.org By preventing monomer dissociation, N-Methylphalloidin effectively caps (B75204) the filament ends, inhibiting the natural turnover of actin subunits. nih.gov This leads to a net increase in the stability of the filaments, making them resistant to the normal cellular signals that would otherwise trigger their disassembly.

Prevention of Actin Severing and Depolymerization

N-Methylphalloidin's stabilizing effect extends beyond the filament ends to protect the entire filament from severing and depolymerization. Actin filaments are subject to the action of various actin-binding proteins that can sever them into shorter fragments, a crucial process for cytoskeletal remodeling. uvigo.esnus.edu.sg Proteins like cofilin and gelsolin are key players in this process, promoting the disassembly of actin networks. embopress.orgnih.gov

N-Methylphalloidin's binding to F-actin sterically hinders the access of these severing proteins to their binding sites on the actin filament. This protective action makes the filaments remarkably resistant to depolymerization induced by dilution or the action of severing proteins. nih.gov For instance, dilution-induced depolymerization at both ends of actin filaments is effectively prevented in the presence of phalloidin. nih.gov This resistance to severing and depolymerization contributes significantly to the accumulation of overly stable actin filaments within the cell.

Modulation of Actin-Associated Protein Interactions

The actin cytoskeleton is a hub of protein-protein interactions, with a multitude of actin-associated proteins (AAPs) regulating its structure and function. nih.gov These proteins are involved in processes such as nucleation, bundling, and cross-linking of actin filaments. uvigo.es N-Methylphalloidin, by altering the conformation and dynamics of the actin filament, can indirectly modulate the binding and activity of these AAPs.

N Methylphalloidin As a Research Tool for Cytoskeletal Studies

Development of Fluorescent N-Methylphalloidin Conjugates

The utility of N-Methylphalloidin as a cytoskeletal probe is immensely enhanced by its conjugation to fluorescent dyes. This process allows for the direct visualization of F-actin using fluorescence microscopy. The design and synthesis of these fluorescent conjugates are critical for achieving bright, stable, and specific labeling.

Strategies for Fluorophore Attachment

The core strategy for creating fluorescent N-Methylphalloidin probes involves the covalent attachment of a fluorophore to the phalloidin (B8060827) peptide. This is typically achieved by utilizing an amino derivative of phalloidin, which provides a reactive primary amine group for conjugation. Amine-reactive fluorophores, such as those containing succinimidyl ester (SE) or isothiocyanate (ITC) functional groups, are commonly employed for this purpose. nih.gov These reactive dyes readily form stable amide or thiourea (B124793) bonds, respectively, with the amino group on the phalloidin derivative under mild reaction conditions. nih.gov

The choice of fluorophore is critical and depends on the specific application and microscopy technique. A wide array of fluorescent dyes has been successfully conjugated to phalloidin derivatives, spanning the visible and near-infrared spectrum. researchgate.netnih.gov These include traditional dyes like Fluorescein (FITC) and Rhodamine, as well as modern, high-performance dyes such as the Alexa Fluor and CF dye series, which offer superior brightness and photostability. researchgate.netresearchgate.net The general synthetic route involves reacting an amino-phalloidin derivative with an amine-reactive version of the chosen fluorophore. frontiersin.orgbiorxiv.org

| Fluorophore Class | Common Reactive Group | Example Dyes | Key Features |

| Coumarins | Succinimidyl Ester | AMCA, Alexa Fluor 350 | Blue fluorescence, suitable for multiplexing. thermofisher.com |

| Fluoresceins | Isothiocyanate (FITC) | Fluorescein, Alexa Fluor 488 | Bright green fluorescence, widely used. thermofisher.comtocris.com |

| Rhodamines | Isothiocyanate (TRITC) | Rhodamine, Texas Red, Alexa Fluor 555 | Bright red-orange fluorescence. researchgate.net |

| Cyanine Dyes | Succinimidyl Ester | Cy3, Cy5, Alexa Fluor 647 | Far-red and near-infrared emission, good for deep tissue and super-resolution. researchgate.net |

| CF™ Dyes | Succinimidyl Ester | CF®488A, CF®568, CF®647 | Bright and photostable with good signal-to-noise. researchgate.net |

Table 1: Common fluorophore classes and their characteristics for conjugation to N-Methylphalloidin derivatives.

Characterization of Conjugate Stability and Specificity

The successful application of fluorescent N-Methylphalloidin conjugates relies on their stability and binding specificity. Stock solutions of the conjugates, typically dissolved in solvents like methanol (B129727) or DMSO, are generally stable for extended periods when stored properly at -20°C and protected from light. biorxiv.orgrsc.orgthermofisher.com However, the staining of cellular samples can be more labile compared to antibody-based probes, and for some conjugates, imaging is recommended shortly after staining to prevent signal loss or an increase in non-specific binding. researchgate.netnih.gov The stability of the staining can also be influenced by the choice of mounting medium. researchgate.net

Fluorescent phalloidin conjugates exhibit high specificity for F-actin over its monomeric form, G-actin. rsc.orgthermofisher.com This specificity results in high-contrast images with minimal background staining. rsc.org The binding affinity is largely conserved across actin from different species of plants and animals, making it a versatile tool. researchgate.netthermofisher.com The small size of the phalloidin conjugate (typically <2000 Da) is another advantage, as it allows for dense labeling of actin filaments without significantly impeding the binding of other actin-associated proteins. thermofisher.comchemrxiv.org However, the properties of the attached fluorophore can influence the conjugate's behavior. For instance, the charge of the fluorophore can affect its relative affinity for F-actin and potentially introduce non-specific electrostatic interactions. zenonbio.hu

Applications in Advanced Microscopy Techniques

Fluorescent N-Methylphalloidin conjugates are workhorse reagents for imaging the actin cytoskeleton across a range of microscopy platforms, from conventional fluorescence microscopy to cutting-edge super-resolution techniques.

Confocal Laser Scanning Microscopy for F-actin Visualization

Confocal laser scanning microscopy (CLSM) is a widely used technique that benefits greatly from the high specificity and brightness of fluorescent N-Methylphalloidin probes. In CLSM, these conjugates are used to visualize the detailed three-dimensional organization of F-actin networks within fixed and permeabilized cells. researchgate.netbiorxiv.org This allows for the clear depiction of various actin-based structures, such as stress fibers, cortical actin networks, lamellipodia, and filopodia. zenonbio.hubiologists.com The excellent signal-to-noise ratio of these probes enables the acquisition of high-quality optical sections, which can be reconstructed to provide a comprehensive view of the entire cellular actin architecture. researchgate.net Staining with fluorescent phalloidin is often considered the "gold standard" for visualizing F-actin in fixed cells, against which other labeling methods are compared. biorxiv.orgnih.gov

Super-Resolution Microscopy with N-Methylphalloidin Probes (e.g., STED, SIM, SMLM)

The advent of super-resolution microscopy (SRM) has broken the diffraction barrier of light, enabling the visualization of cellular structures with nanoscale resolution. Fluorescent N-Methylphalloidin conjugates have been instrumental in applying these techniques to the study of the actin cytoskeleton. tocris.combiorxiv.org

Stimulated Emission Depletion (STED) Microscopy: In STED microscopy, phalloidin conjugates with photostable fluorophores, such as ATTO 647N or Abberior STAR RED, are used to achieve resolutions well below the diffraction limit. tocris.comactivemotif.comnih.gov This has allowed for the detailed visualization of actin organization in structures like actin corrals and the fine filaments within dendritic spines. biorxiv.orguca.edu.ar

Structured Illumination Microscopy (SIM): SIM is another super-resolution technique that has successfully employed fluorescent phalloidin to double the spatial resolution compared to conventional microscopy. It has been used to study the cortical actin meshwork at the immunological synapse in immune cells. nih.govfrontiersin.org

Single-Molecule Localization Microscopy (SMLM): Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) rely on the photoswitching of fluorophores. Phalloidin conjugated to suitable dyes, such as Alexa Fluor 647, enables SMLM imaging of F-actin, resolving individual filaments within dense networks. tocris.combiorxiv.org A variation, single-molecule labeling and localization microscopy (SMLLM), utilizes the intrinsic dissociation of phalloidin conjugates to achieve super-resolution imaging with enhanced quantification of F-actin. biorxiv.org

| Microscopy Technique | Resolution | N-Methylphalloidin Probe Requirement | Revealed Actin Structures |

| Confocal (CLSM) | ~250 nm | Bright and photostable fluorophores (e.g., Alexa Fluor 488, Rhodamine) | Overall F-actin organization, stress fibers, cortical actin. researchgate.netbiologists.com |

| STED | 30-80 nm | Highly photostable dyes compatible with depletion lasers (e.g., ATTO 647N). tocris.comactivemotif.com | Fine actin filaments, actin rings, cortical corrals. biorxiv.org |

| SIM | ~100-120 nm | Standard bright fluorophores. nih.govfrontiersin.org | Cortical actin meshwork, synaptic actin structures. frontiersin.org |

| SMLM (e.g., dSTORM) | 20-50 nm | Photoswitchable fluorophores (e.g., Alexa Fluor 647). tocris.combiorxiv.org | Individual actin filaments, nanoscale organization of actin networks. biorxiv.org |

Table 2: Applications of fluorescent N-Methylphalloidin conjugates in advanced microscopy.

Live-Cell Imaging Strategies with Permeable N-Methylphalloidin Derivatives

Standard fluorescent phalloidin conjugates are generally not permeable to the membranes of living cells and are toxic because they stabilize actin filaments, preventing their natural dynamics. zenonbio.hubiologists.com This has largely restricted their use to fixed-cell applications. However, the demand for tools to visualize actin dynamics in real-time has led to the exploration of strategies to overcome this limitation. While microinjection of fluorescent phalloidin into living cells is a possibility, it is an invasive technique. researchgate.net

The development of cell-permeable actin probes has provided powerful alternatives for live-cell imaging. Probes like SiR-actin, which is a conjugate of the fluorophore silicon-rhodamine and the actin-binding natural product jasplakinolide, are membrane-permeable and have been used for live-cell STED and SMLM imaging. rsc.orgbiologists.com Although direct, readily available cell-permeable N-Methylphalloidin derivatives for routine live-cell imaging are not as established as other live-cell actin probes like LifeAct or SiR-actin, research into novel functionalized small molecules continues to be an active area. chemrxiv.orgnih.gov The development of a truly effective, non-toxic, and permeable N-Methylphalloidin-based probe would represent a significant advancement for live-cell imaging of the actin cytoskeleton.

Quantitative Image Analysis of Actin Filament Organization and Density

N-Methylphalloidin, as a fluorescently-labeled probe, is instrumental in the quantitative analysis of the actin cytoskeleton. By specifically and stably binding to filamentous actin (F-actin), it allows for high-contrast visualization via fluorescence microscopy, which serves as the foundation for computational analysis. nih.gov The images acquired from N-Methylphalloidin-stained cells provide the raw data for a variety of algorithms designed to extract objective, numerical data about the organization and density of actin filaments. rjb.ro

The process typically begins with image pre-processing to enhance filamentous features, followed by segmentation to isolate the actin structures from the cellular background. researchgate.net Advanced computational tools and algorithms are then employed to quantify specific characteristics of the actin network. For instance, edge detection algorithms like Canny Edge and Sobel Edge can be used to create a "skeletonized" representation of the actin network. researchgate.net From this, a range of morphological parameters can be measured.

These quantitative metrics allow researchers to move beyond qualitative descriptions and perform statistical comparisons of cytoskeletal architecture between different cell populations or experimental conditions. This approach is crucial for understanding the subtle changes in actin organization that underlie various cellular processes. rjb.ro

Table 1: Quantitative Metrics from Actin Filament Image Analysis

| Parameter/Metric | Description | Typical Analysis Method | Reference |

| Filament Density | The amount of F-actin within a defined cellular area or the entire cell. | Sum of phalloidin fluorescence intensity across the cell. plos.org | plos.org |

| Filament Orientation | The alignment of actin stress fibers relative to a specific axis or in general. | Analysis of the angular distribution of detected filaments. nih.govresearchgate.net | nih.govresearchgate.net |

| Fiber Length & Number | The length of individual actin filaments or stress fibers and the total count of these structures. | Skeletonization of the filament network and measurement of individual segments. rjb.roresearchgate.net | rjb.roresearchgate.net |

| Actin Bundling | The degree to which actin filaments are organized into parallel bundles. | Measurement of filament alignment uniformity, such as Partial Actin Deviation (PAD). researchgate.net | researchgate.net |

| Network Complexity | The intricacy of the actin network, including branching and cross-linking. | Analysis of nodes and mesh size within the filament network. researchgate.net | researchgate.net |

Utilization in Cellular Assays for Cytoskeletal Dynamics

Assessment of Cell Morphology and Stress Fiber Formation

Research findings have demonstrated a clear correlation between cell morphology, stress fiber formation, and external cues. For example, when human mesenchymal stem cells (hMSCs) are treated with molecules that influence integrin signaling or actin polymerization, the resulting changes are readily visualized and quantified using phalloidin staining. frontiersin.org Treatment with an inhibitor like paclitaxel, which compromises F-actin polymerization, leads to cells with fewer stress fibers and a reduced cell area. frontiersin.org Conversely, treatment with agents that promote actin polymerization, such as parbendazole, results in cells with highly pronounced stress fibers. frontiersin.org Staining with N-Methylphalloidin allows researchers to observe these structures, which colocalize with ventral actin stress fibers and are integral to cellular mechanics. biorxiv.org

Table 2: Research Findings on Cell Morphology and Stress Fiber Formation

| Experimental Condition/Treatment | Cell Type | Observed Effect on Cytoskeleton (Visualized with Phalloidin Staining) | Reference |

| Culture on Tendon Imprint Surface vs. Flat Surface | Rat Tenocytes | Cells on tendon imprints were more elongated but had less stress fiber formation compared to cells on flat surfaces. frontiersin.org | frontiersin.org |

| Addition of Mn²⁺ | Human Mesenchymal Stem Cells (hMSCs) | Induced a strong increase in cell area and the formation of very thick stress fibers, indicating enhanced integrin/ECM interaction. frontiersin.org | frontiersin.org |

| Treatment with Parbendazole | Human Mesenchymal Stem Cells (hMSCs) | Led to increased actin polymerization with very pronounced stress fibers. frontiersin.org | frontiersin.org |

| Treatment with Paclitaxel | Human Mesenchymal Stem Cells (hMSCs) | Compromised F-actin polymerization, resulting in fewer stress fibers and a reduced cell area. frontiersin.org | frontiersin.org |

Studies of Actin Bundling and Cross-linking

The actin cytoskeleton's versatility stems from its ability to be organized into diverse higher-order structures, such as parallel bundles and isotropic networks. This organization is orchestrated by a host of actin-binding proteins with specific cross-linking and bundling activities. nih.govnih.gov N-Methylphalloidin is an essential tool in these studies, as it allows for the direct visualization of the architectural outcomes of these protein-actin interactions.

Actin-cross-linking proteins organize actin filaments into scaffolds that are critical for mechanical functions like cell motility. nih.gov These proteins can be broadly categorized by the structures they form. Smaller, more compact proteins like fascin (B1174746) tend to align actin filaments into tight, parallel bundles, which are fundamental components of structures like filopodia. nih.govnus.edu.sg In contrast, larger, more flexible proteins such as α-actinin and filamin create a greater space between filaments, resulting in the formation of mesh-like networks. nus.edu.sgnih.gov

In vitro reconstitution assays, where purified actin is polymerized in the presence of specific cross-linking proteins, heavily rely on N-Methylphalloidin staining. By observing the resulting structures under a microscope, researchers can directly determine whether a protein acts as a bundling agent or a network-former, and can study the mechanical properties of these different architectures. nih.govnih.gov

Table 3: Effects of Actin-Binding Proteins on Filament Organization

| Actin-Binding Protein | Primary Function | Resulting Actin Structure (Visualized with Phalloidin) | Reference |

| Fascin | Bundling | Tightly packed, parallel actin filaments. nih.gov | nih.govnih.gov |

| α-Actinin | Cross-linking / Bundling | Forms elastic, mesh-like networks; can also form bundles. nih.govnih.gov | nih.govnih.gov |

| Filamin | Cross-linking | Highly elastic, gel-like networks of actin filaments. nih.gov | nih.gov |

| Formins (FRL1, mDia2) | Bundling / Cross-linking | Can form highly elastic networks, with behavior qualitatively similar to the bundling protein fascin. nih.gov | nih.gov |

High-Throughput Screening for Actin Modulators

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify molecules that modulate a specific biological process. mdpi.com When combined with automated microscopy and image analysis, this approach is known as high-content screening (HCS) and is particularly powerful for identifying modulators of the actin cytoskeleton. mdpi.com Fluorescently-labeled N-Methylphalloidin is a critical reagent in this context, serving as a robust and specific marker for the state of the F-actin network.

In a typical HCS assay for actin modulators, cultured cells in a multi-well plate format are treated with a library of compounds. After an incubation period, the cells are fixed, permeabilized, and stained with a fluorescent N-Methylphalloidin conjugate (e.g., conjugated to a green or red fluorophore) and often a nuclear counterstain like DAPI. Automated microscopes then capture images of the cells in each well. mdpi.com

Image analysis software automatically identifies individual cells and applies the quantitative methods described in section 3.2.4 to measure dozens of parameters related to cell and cytoskeletal morphology. researchgate.netmdpi.com By comparing these measurements in compound-treated cells to a control population, the screen can identify "hits"—compounds that cause statistically significant changes in actin organization, such as an increase in stress fibers, a loss of actin filaments, or a change in cell shape. These assays provide a powerful platform for discovering new chemical probes and potential therapeutic agents that target the actin cytoskeleton. nih.govnih.gov

Structure Activity Relationships and Rational Design of N Methylphalloidin Analogs

Identification of Key Structural Determinants for Actin Binding Affinity

The potent and selective binding of N-Methylphalloidin to filamentous actin (F-actin) is governed by a precise set of structural features that allow it to fit snugly into a binding pocket at the interface of three actin protomers. biorxiv.org The bicyclic nature of this heptapeptide, constrained by a thioether bridge between a cysteine and a tryptophan residue, is fundamental to its high-affinity interaction. ppjonline.org This linkage imparts a rigid, saddle-like conformation to the molecule, which is crucial for its biological activity.

High-resolution structural studies, including cryo-electron microscopy, have elucidated the specific interactions between phalloidin (B8060827) and F-actin. biorxiv.orgnih.gov The binding pocket is composed of a mix of hydrophobic and charged residues from two adjacent actin monomers. nih.govresearchgate.net Key residues in actin that interact with phalloidin include those from the n+1 and nth actin monomers. nih.govresearchgate.net

Several functional groups on the N-Methylphalloidin molecule have been identified as critical for this binding:

Dihydroxyleucine (Residue 7): The two hydroxyl groups on this residue are considered essential for strong binding. researchgate.net

Alanine (B10760859) (Residue 1): The methyl group of this residue is thought to fit into a hydrophobic pocket on the actin surface. researchgate.net

Tryptophan (Residue 6): The indole (B1671886) ring of tryptophan is involved in hydrophobic interactions and is a key component of the stabilizing thioether bridge. researchgate.net

Table 1: Key Actin Residues Interacting with Phalloidin

| Actin Monomer | Interacting Residues |

|---|---|

| n+1 | E72, H73, I75, T77, L110, N111, P112, R177, D179 |

| n | T194, G197, Y198, S199, F200, E205, L242 |

Data sourced from Kumari et al. (2020) nih.govresearchgate.net

Chemical Modification Strategies for N-Methylphalloidin Derivatives

The unique and stable interaction of N-Methylphalloidin with F-actin makes it an invaluable tool in cell biology. To broaden its applicability, various chemical modification strategies have been employed to create derivatives with novel functionalities. google.comrsc.org

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely used technique to create probes for detecting and isolating proteins. nih.govwikipedia.org Biotin's exceptionally strong and specific interaction with streptavidin and avidin (B1170675) forms the basis of many affinity-based assays. wikipedia.orgmdpi.com

Biotinylated phalloidin derivatives are synthesized to serve as probes for F-actin. mdpi.com These probes allow for the visualization and purification of actin filaments. researchgate.net The biotin moiety is typically attached via a linker arm to a position on the phalloidin molecule that does not interfere with its actin-binding capacity. mdpi.com This allows the biotinylated phalloidin to bind to F-actin, and subsequently, the complex can be detected or captured using streptavidin-conjugated reporters or matrices. nih.gov To improve accessibility for streptavidin binding, biotinylation reagents with longer linkers are often preferred. wikipedia.org

Photoactivatable, or "caged," derivatives of N-Methylphalloidin are powerful tools for studying actin dynamics with high spatiotemporal control. nih.govresearchgate.net These analogs are chemically modified with a photolabile protecting group that renders them biologically inactive. sci-hub.se Upon exposure to a specific wavelength of light, this protecting group is cleaved, "uncaging" the molecule and restoring its ability to bind to actin. nih.govsci-hub.se

The synthesis of these photoactivatable probes often involves attaching a photolabile group, such as a nitroveratryl-based group (NVOC), to a critical functional group on the phalloidin molecule. nih.govresearchgate.net For example, the hydroxyl groups of the dihydroxyleucine residue, which are crucial for actin binding, can be "caged." researchgate.net This strategy allows researchers to precisely control the location and timing of actin filament stabilization, enabling detailed investigations of dynamic cellular processes. sci-hub.se

Computational Approaches in N-Methylphalloidin Analog Design

Computational methods play a crucial role in understanding the intricate interactions between N-Methylphalloidin and actin, and in guiding the rational design of new analogs. nih.gov

Molecular docking is a computational technique used to predict the binding orientation of a ligand (in this case, N-Methylphalloidin or its analogs) to a receptor (F-actin). nih.govresearchgate.netfrontiersin.org It helps in visualizing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. scielo.br Docking studies can be used to screen virtual libraries of phalloidin derivatives to predict their binding affinities and guide the synthesis of promising new compounds. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-receptor complex over time. researchgate.netscielo.br By simulating the movements of atoms, MD can assess the stability of the docked complex and reveal conformational changes that occur upon binding. nih.govuiuc.edu These simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity compared to docking alone. nih.gov The combination of molecular docking and MD simulations is a powerful approach for improving the drug discovery and design process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ppjonline.org In the context of N-Methylphalloidin, QSAR models can be developed to predict the actin-binding affinity of novel, yet-to-be-synthesized analogs.

To build a QSAR model, a dataset of phalloidin derivatives with experimentally determined actin-binding affinities is required. researchgate.net Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. ppjonline.org Statistical techniques are then employed to identify the descriptors that are most influential on the binding affinity and to generate a predictive model. ppjonline.org These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of analogs with potentially enhanced activity. ppjonline.org

Biological and Cellular Effects of N Methylphalloidin: Mechanistic Insights

Impact on Cellular Mechanics and Adhesion

The integrity and dynamic nature of the actin cytoskeleton are paramount to a cell's mechanical properties and its ability to adhere to the extracellular matrix (ECM). By locking F-actin in a polymerized state, N-Methylphalloidin significantly alters these fundamental cellular characteristics.

Effects on Focal Adhesions and Cell-Matrix Interactions

Focal adhesions are complex protein structures that link the intracellular actin cytoskeleton to the extracellular matrix, playing a crucial role in cell adhesion, migration, and signaling. The formation, maturation, and turnover of focal adhesions are intrinsically linked to the dynamics of the actin cytoskeleton.

Treatment of cells with actin-stabilizing compounds, such as those in the phalloidin (B8060827) family, has been shown to increase the number and size of focal adhesions. By preventing the depolymerization of actin filaments, N-Methylphalloidin promotes the stability of stress fibers that terminate at focal adhesions. This stabilization enhances the mechanical linkage between the cytoskeleton and the ECM, leading to stronger cell-matrix adhesion. However, this increased adhesion comes at the cost of reduced dynamics. The turnover of focal adhesions, a critical process for cell movement, is significantly slowed down. This is because the disassembly of focal adhesions is dependent on the depolymerization of the associated actin filaments.

| Parameter | Effect of N-Methylphalloidin (Inferred from Phalloidin Analogues) |

| Cell Stiffness | Increased |

| Coordinated Contractility | Potentially Decreased |

| Focal Adhesion Number | Increased |

| Focal Adhesion Size | Increased |

| Focal Adhesion Turnover | Decreased |

| Cell-Matrix Adhesion Strength | Increased |

Disruption of Actin-Dependent Cellular Processes

The dynamic nature of the actin cytoskeleton is fundamental to a wide array of cellular activities. The stabilization of F-actin by N-Methylphalloidin disrupts these processes, leading to significant functional impairments.

Influence on Cell Motility and Migration

Cell motility is a complex process that relies on the coordinated and rapid remodeling of the actin cytoskeleton. This includes the extension of protrusions like lamellipodia and filopodia at the leading edge, the formation and turnover of focal adhesions, and the contraction of the cell body to pull the rear forward.

Perturbation of Vesicular Transport and Endocytosis

The actin cytoskeleton plays a crucial role in various stages of vesicular transport and endocytosis, including the formation, movement, and fusion of vesicles. While long-range transport is often microtubule-dependent, the actin network is critical for short-range movements, particularly near the cell cortex.

By creating a rigid and static actin network, N-Methylphalloidin can impede the movement of vesicles through the cytoplasm. The dense, cross-linked mesh of stabilized F-actin can act as a physical barrier, hindering the trafficking of endosomes, exocytic vesicles, and other organelles. Furthermore, processes like clathrin-mediated endocytosis, which rely on localized actin polymerization to provide the force for vesicle scission from the plasma membrane, are also disrupted. The inability to dynamically assemble and disassemble actin filaments at sites of endocytosis impairs the internalization of extracellular material.

Effects on Cell Division and Cytokinesis

Cell division is a meticulously orchestrated process that culminates in cytokinesis, the physical separation of the two daughter cells. The formation of a contractile ring, composed primarily of actin and myosin II, at the cleavage furrow is the driving force behind cytokinesis.

The proper formation and constriction of this contractile ring are dependent on the dynamic turnover of actin filaments. N-Methylphalloidin's stabilization of F-actin interferes with this process. The presence of hyper-stabilized actin filaments can prevent the assembly of a functional contractile ring or inhibit its constriction. This can lead to a failure of cytokinesis, resulting in the formation of binucleated or multinucleated cells. Research has shown that microinjection of phalloidin into dividing cells can arrest or delay cytokinesis, highlighting the critical requirement for actin filament dynamics in this final stage of cell division.

| Cellular Process | Consequence of N-Methylphalloidin Treatment |

| Cell Motility | Inhibition of migration and movement |

| Vesicular Transport | Impeded movement of vesicles and organelles |

| Endocytosis | Disruption of vesicle formation and internalization |

| Cytokinesis | Failure or delay in cell separation, leading to multinucleation |

With the current state of available research, it is not possible to provide a detailed article focusing exclusively on the biological and cellular effects of N-Methylphalloidin in the study of actin-related pathologies with the requested mechanistic focus and data tables.

The scientific literature predominantly discusses "phalloidin" as a general tool for stabilizing and visualizing F-actin. When specific derivatives are mentioned, it is typically in the context of the conjugated fluorescent dye or biotin (B1667282) molecule used for detection, rather than a methyl group on the phalloidin molecule itself. The mechanistic insights into actin dynamics in disease models are therefore attributed to the properties of the phalloidin family of toxins as a whole, not specifically to N-Methylphalloidin.

Consequently, there is insufficient specific data to construct the requested detailed sections and interactive data tables that would be unique to N-Methylphalloidin's role in studying actin-related pathologies and cytoskeletal stress. The available information is too broad to adhere to the strict content inclusions and exclusions of the prompt while focusing solely on N-Methylphalloidin.

Advanced Methodologies and Techniques for Studying N Methylphalloidin

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Analysis

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of biological macromolecules in their near-native states. nih.gov This technique has been instrumental in elucidating the structural basis of how phalloidin (B8060827) and its derivatives, like N-Methylphalloidin, stabilize actin filaments (F-actin).

By flash-freezing samples in vitreous ice, cryo-EM preserves the architecture of protein complexes, allowing for detailed 3D reconstruction from thousands of captured images. researchgate.netucl.ac.uk In the context of N-Methylphalloidin, cryo-EM studies have provided atomic-level details of its binding site on F-actin. researchgate.net These studies reveal that phalloidin binds at the interface of three actin subunits, effectively locking them together and preventing filament depolymerization. researchgate.netnih.gov

Recent advancements in cryo-EM, including the use of direct electron detectors and sophisticated image processing algorithms, have enabled the determination of actin filament structures at near-atomic resolution. ucl.ac.uknih.govnih.gov This level of detail is crucial for understanding the conformational changes that occur in actin upon N-Methylphalloidin binding. For instance, cryo-EM has been used to compare the structures of actin filaments bound to different nucleotides like ATP, ADP-Pi, and ADP, revealing that the flattened conformation of actin subunits is a result of polymerization itself, rather than subsequent ATP hydrolysis. nih.gov

Furthermore, cryo-EM has been used to study the structure of F-actin in complex with other actin-binding proteins, where phalloidin is often used to stabilize the filaments for imaging. biorxiv.org These studies provide a broader understanding of the competitive and cooperative interactions that govern cytoskeleton dynamics.

Biochemical Assays for Actin Dynamics (e.g., Pyrene (B120774) Actin Polymerization Assay)

Biochemical assays are fundamental to understanding the functional effects of N-Methylphalloidin on actin dynamics. nih.govigbmc.fr Among these, the pyrene actin polymerization assay is a widely used and sensitive method for monitoring the kinetics of actin assembly in real-time. nih.govhongjing.com.twcytoskeleton.com

This assay utilizes actin monomers that have been covalently labeled with the fluorescent probe, pyrene. thermofisher.com Pyrene-labeled G-actin (monomeric actin) exhibits a certain level of fluorescence. Upon polymerization into F-actin (filamentous actin), the local environment of the pyrene probe changes, leading to a significant increase in its fluorescence intensity. cytoskeleton.comcytoskeleton.com This fluorescence enhancement can be monitored over time using a fluorometer to determine the rate and extent of actin polymerization.

The pyrene actin polymerization assay is particularly useful for studying the effects of actin-binding proteins and compounds like N-Methylphalloidin. By adding N-Methylphalloidin to the assay, researchers can quantify its impact on the different phases of actin polymerization: nucleation, elongation, and steady-state. For example, it can be demonstrated that phalloidin promotes nucleation and stabilizes filaments, leading to a faster polymerization rate and a higher final amount of F-actin. nih.gov

Other biochemical techniques, such as spin-down assays, can complement polymerization assays by separating F-actin from G-actin through centrifugation. hongjing.com.tw This allows for the quantification of the amount of polymerized actin under various conditions, further validating the effects of N-Methylphalloidin on actin stability.

Fluorescence Spectroscopy for Binding and Conformational Studies (e.g., FRET, Fluorescence Anisotropy)

Fluorescence spectroscopy offers a range of powerful techniques to investigate the binding characteristics and conformational changes associated with the N-Methylphalloidin-actin interaction. researchgate.net These methods are highly sensitive and can provide quantitative data on binding affinities, kinetics, and structural dynamics in solution. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. evidentscientific.com The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a molecular ruler for measuring distances on the nanometer scale. nih.govevidentscientific.com In the context of N-Methylphalloidin, FRET can be used to probe conformational changes in actin filaments upon its binding. nih.govbiorxiv.org For instance, by labeling actin subunits with a FRET pair, researchers can monitor changes in the distance between them as N-Methylphalloidin stabilizes the filament structure. nih.gov

Fluorescence Anisotropy (or Fluorescence Polarization) is a technique that measures the rotational mobility of a fluorescent molecule. nih.govbmglabtech.com When a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light depends on how much the molecule rotates during the fluorescence lifetime. Larger molecules, or molecules in a complex, rotate slower, resulting in higher anisotropy. bmglabtech.com This principle can be applied to study the binding of N-Methylphalloidin to actin. yale.edu By using a fluorescent derivative of N-Methylphalloidin or fluorescently labeled actin, the increase in anisotropy upon binding can be used to determine the binding affinity and stoichiometry of the interaction. nih.gov

These fluorescence spectroscopy techniques provide dynamic information that complements the static structural data from cryo-EM.

Atomic Force Microscopy (AFM) for Nanomechanical Characterization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale and also measure their mechanical properties. d-nb.infobruker.com It is particularly well-suited for studying biological samples like actin filaments in near-physiological conditions. mdpi.com

In AFM, a sharp tip mounted on a flexible cantilever scans the surface of the sample. The deflection of the cantilever is measured and used to create a topographical image. azonano.com For nanomechanical characterization, the tip can be used to indent the sample, and the resulting force-versus-indentation curve can be analyzed to determine properties like stiffness and elastic modulus. azonano.comresearchgate.net

AFM has been used to study actin filaments stabilized by phalloidin (and by extension, N-Methylphalloidin). These studies have provided direct visualization of the helical structure of F-actin and have been used to measure its mechanical properties, such as persistence length and bending stiffness. nih.gov For example, high-speed AFM has revealed the dynamic structural changes in actin filaments induced by the binding of proteins like cofilin, where phalloidin-stabilized filaments serve as a reference. elifesciences.org

By comparing the nanomechanical properties of bare actin filaments with those stabilized by N-Methylphalloidin, AFM can provide insights into how this compound alters the mechanical resilience and flexibility of the actin cytoskeleton. researchgate.net This information is crucial for understanding how N-Methylphalloidin affects cellular processes that rely on the mechanical integrity of actin networks. actindynamics.net

Table of Research Findings

| Methodology | Key Findings for N-Methylphalloidin/Phalloidin-Actin Interaction |

| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution 3D structures of phalloidin-stabilized actin filaments, revealing the binding site at the interface of three actin subunits. researchgate.netnih.gov |

| Pyrene Actin Polymerization Assay | Quantifies the effect of phalloidin on actin polymerization kinetics, showing it promotes nucleation and stabilizes filaments. nih.gov |

| Fluorescence Spectroscopy (FRET) | Measures nanoscale distances to detect conformational changes in actin filaments upon phalloidin binding. biorxiv.org |

| Fluorescence Spectroscopy (Anisotropy) | Determines the binding affinity and kinetics of the phalloidin-actin interaction by measuring changes in the rotational mobility of fluorescent probes. nih.gov |

| Atomic Force Microscopy (AFM) | Visualizes the topography of phalloidin-stabilized actin filaments and measures their nanomechanical properties, such as stiffness. nih.gov |

Comparative Analysis with Other Actin Modulating Agents

Distinguishing N-Methylphalloidin from Other Phallotoxins

N-Methylphalloidin belongs to the phallotoxin family, a group of bicyclic heptapeptides isolated from the Amanita phalloides mushroom. ku.dkwikipedia.org These toxins, which also include prominent members like phalloidin (B8060827) and phallacidin (B103920), share a core structural framework but exhibit variations in their amino acid side chains. researchgate.net Phalloidin and phallacidin, for instance, can be used interchangeably in many applications as they bind competitively to the same sites on filamentous actin (F-actin). ku.dkthermofisher.com

The defining feature of phallotoxins is a unique thioether bridge between a cysteine and a tryptophan residue, which creates a rigid, bicyclic structure essential for their biological activity. takara-bio.co.jpcohesionbio.com At elevated pH, this thioether bond can be cleaved, leading to a loss of affinity for actin. ku.dktakara-bio.co.jp The core difference between phallotoxins lies in their amino acid composition. For example, the core sequence of phalloidin is Ala-Trp-Leu-Ala-D-Thr-Cys-Pro, while that of phallacidin is Ala-Trp-Leu-Val-D-Asp-Cys-Pro. researchgate.net N-Methylphalloidin is a specific derivative within this family, characterized by a methyl group modification.

The biological activity of phallotoxins—their ability to bind and stabilize F-actin—is highly dependent on specific structural elements. nih.gov Key features for this interaction include the cis-standing hydroxyl (OH) group of a hydroxyproline (B1673980) residue and the methyl group of an alanine (B10760859) residue, among others. pdn.ac.lk Chemical modifications, often at the dihydroxylated leucine (B10760876) moiety, can be made to produce various derivatives without abolishing their fundamental actin-binding properties. nih.gov These derivatives, including N-Methylphalloidin, are part of a broader class of research tools derived from the native phallotoxin structure.

Table 1: Comparison of Representative Phallotoxins

| Feature | Phalloidin | Phallacidin | General Phallotoxin Characteristics |

|---|---|---|---|

| Primary Class | Bicyclic Heptapeptide | Bicyclic Heptapeptide | Bicyclic Peptides ku.dk |

| Core Structure | Ala-Trp-Leu-Ala-D-Thr-Cys-Pro researchgate.net | Ala-Trp-Leu-Val-D-Asp-Cys-Pro researchgate.net | Contains a critical thioether bridge between Cys and Trp takara-bio.co.jp |

| Primary Target | Filamentous Actin (F-actin) | Filamentous Actin (F-actin) | Specifically binds to polymeric F-actin, not monomeric G-actin thermofisher.comnih.gov |

| Core Mechanism | Stabilizes F-actin, preventing depolymerization wikipedia.org | Stabilizes F-actin, preventing depolymerization | Lowers the critical concentration for polymerization and inhibits depolymerization thermofisher.comtakara-bio.co.jp |

Contrasting Effects with Actin-Depolymerizing Agents (e.g., Latrunculin, Cytochalasin)

N-Methylphalloidin is an actin filament stabilizer, placing its mechanism in direct opposition to agents that promote actin depolymerization, such as latrunculin and cytochalasin. wikipedia.org While all three compounds profoundly affect the actin cytoskeleton, their molecular targets and resulting cellular effects are distinct.

N-Methylphalloidin (as a Phallotoxin): Phallotoxins bind specifically to the interface between subunits within an actin filament (F-actin). wikipedia.org This action locks adjacent actin monomers together, effectively stabilizing the filament and preventing its depolymerization. wikipedia.orgwikipedia.org By shifting the equilibrium toward the polymeric state, phallotoxins lower the critical concentration required for polymerization by as much as 30-fold. thermofisher.comtakara-bio.co.jp

Cytochalasins: These fungal metabolites act by binding to the fast-growing, or "barbed," plus-ends of existing actin filaments. nih.govwikipedia.org This binding physically blocks the addition of new actin monomers, thereby inhibiting filament elongation and polymerization. nih.govwikipedia.org This mechanism effectively "caps" the filament end. Some studies also report an F-actin severing function for cytochalasins. nih.govspringernature.com

Latrunculins: Derived from sponges, latrunculins function via a different mechanism altogether. wikipedia.org They bind directly to actin monomers (G-actin) to form a non-polymerizable 1:1 complex. nih.govresearchgate.net By sequestering the available pool of actin monomers, latrunculins prevent them from incorporating into filaments, thus promoting the net depolymerization of the actin cytoskeleton. wikipedia.org

The opposing actions of these compounds are highlighted in experiments where they are used together. For instance, co-treatment with phalloidin can prevent the actin-disrupting effects of latrunculin, demonstrating their antagonistic relationship. jneurosci.org

Table 2: Mechanistic Comparison of Actin-Modulating Agents

| Agent | Molecular Target | Mechanism of Action | Overall Effect on Actin Filaments |

|---|---|---|---|

| N-Methylphalloidin (Phallotoxin) | Filamentous Actin (F-actin) nih.gov | Binds to the interface between actin subunits, locking them together. wikipedia.org | Stabilization; prevents depolymerization. wikipedia.org |

| Cytochalasin | Barbed (+) end of F-actin nih.govwikipedia.org | Caps (B75204) filament ends, blocking the addition of G-actin monomers. wikipedia.org | Inhibition of polymerization and elongation. nih.gov |

| Latrunculin | Monomeric Actin (G-actin) nih.gov | Sequester's G-actin monomers, preventing their incorporation into filaments. wikipedia.orgresearchgate.net | Inhibition of polymerization, leading to net depolymerization. wikipedia.org |

Species-Specific and Isoform-Specific Actin Interactions

While phallotoxins like N-Methylphalloidin are broadly effective across a wide range of organisms, research has revealed subtleties in their interactions with actin from different species and with different actin isoforms.

Species Specificity: Generally, the binding affinity of phallotoxins does not vary significantly between actin from different plant and animal species. ku.dktakara-bio.co.jpthermofisher.com This makes them highly versatile for studying conventional actin structures across eukaryotes. However, studies on organisms with highly divergent actin, such as the parasite Toxoplasma gondii or the alga Chlamydomonas reinhardtii, have shown that conventional phalloidin staining can be ineffective, suggesting that significant variations in the actin sequence can indeed alter binding. molbiolcell.org Some reports also suggest that while effective, phallotoxins may bind with different affinities to mammalian versus plant F-actin. nih.gov

Isoform Specificity: Actin is a highly conserved protein, but higher eukaryotes express multiple isoforms (e.g., α-skeletal, α-cardiac, β-cytoplasmic, γ-cytoplasmic) that have distinct cellular functions. interchim.fr While product literature often states that phalloidin binds to different isoforms without significant changes in affinity, detailed biochemical analyses have uncovered nuanced differences. interchim.fr

One study found that while the dissociation rate of phalloidin was the same for all tested mammalian actin isoforms, the association kinetics differed between muscle (α) and cytoplasmic (β) actins. nih.gov This indicates a subtle level of isoform-specific recognition. Furthermore, the binding of phalloidin to F-actin has been shown to perturb the filament's interaction with certain non-muscle myosin isoforms (myosin-2A and -2C1) but not others (myosin-2B), suggesting that the phalloidin-stabilized conformation can differentially affect the function of isoform-specific actin-binding proteins. researchgate.net These findings suggest that while phallotoxins are excellent general probes, their interaction with actin is not entirely independent of the specific isoform.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing N-Methylphalloidin to ensure reproducibility?

To ensure reproducibility, synthesis protocols should include detailed descriptions of reaction conditions (e.g., solvents, temperatures, catalysts) and purification methods (e.g., column chromatography, recrystallization). Characterization must involve multiple techniques such as NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm identity and purity. For novel compounds, elemental analysis and X-ray crystallography may be required. Known compounds should reference prior literature for validation. Experimental details exceeding five compounds should be provided in supplementary materials .

Q. What safety protocols are critical when handling N-Methylphalloidin in laboratory settings?

Essential protocols include:

Q. How should researchers validate the identity of N-Methylphalloidin in pharmacological studies?

Validation requires cross-referencing spectral data (NMR, IR) with published standards. For new derivatives, provide full spectroscopic characterization and purity assessments (e.g., ≥95% by HPLC). Include negative controls (e.g., untreated cells) and positive controls (e.g., phalloidin) in bioassays to contextualize results. Pharmacological data (e.g., IC₅₀, EC₅₀) must specify concentrations, dose-response curves, and statistical methods .

Advanced Research Questions

Q. How can researchers resolve contradictory data on N-Methylphalloidin’s binding affinity to actin filaments?

Contradictions may arise from methodological differences (e.g., assay types, actin isoforms). To address this:

Q. What experimental design considerations are critical for assessing N-Methylphalloidin’s cytotoxicity in heterogeneous cell populations?

Key considerations include:

- Selection of cell lines representing diverse genetic backgrounds.

- Dose-ranging studies to establish LD₅₀ and therapeutic indices.

- Subgroup analyses to identify cell-type-specific responses.

- Use of time-lapse imaging to track dynamic effects (e.g., cytoskeletal disruption). Statistical methods (e.g., ANOVA) should account for inter-experiment variability .

Q. How can advanced analytical techniques improve the detection of N-Methylphalloidin metabolites in vivo?

Employ LC-MS/MS or MALDI-TOF for high-sensitivity metabolite profiling. Isotopic labeling (e.g., ¹⁴C or ³H) facilitates tracking biodistribution. Pair with pharmacokinetic models to differentiate parent compounds from degradation products. Validate findings using knockout animal models to confirm metabolic pathways .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of N-Methylphalloidin in preclinical studies?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance. For longitudinal data, apply mixed-effects models to account for individual variability. Transparently document software (e.g., GraphPad Prism, R) and code for reproducibility .

Q. How should researchers address potential biases in literature reviews on N-Methylphalloidin’s therapeutic applications?

Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies, validated assays). Use tools like PRISMA flow diagrams to track study selection. Critically appraise sources for conflicts of interest or methodological flaws (e.g., small sample sizes, lack of blinding) .

Methodological Resources

- Data Presentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) to prioritize graphical data (e.g., dose-response curves) over dense tables. Raw data should be archived in supplementary materials .

- Reproducibility : Share synthetic protocols, spectral data, and statistical scripts via repositories like Zenodo or Figshare .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.